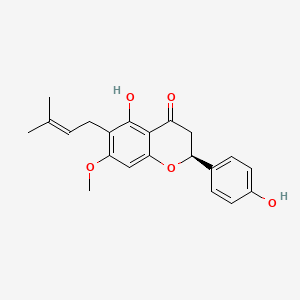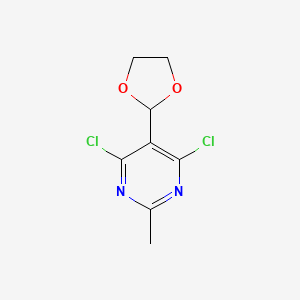
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and a methyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyrimidines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological system being studied .
相似化合物的比较
Similar compounds to 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine include:
4,6-Dichloropyrimidine: Lacks the dioxolane and methyl groups, making it less complex.
5-(1,3-Dioxolan-2-yl)pyrimidine: Lacks the chlorine atoms, affecting its reactivity.
2-Methylpyrimidine: Lacks both the chlorine atoms and the dioxolane ring, making it a simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .
属性
分子式 |
C8H8Cl2N2O2 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4-11-6(9)5(7(10)12-4)8-13-2-3-14-8/h8H,2-3H2,1H3 |
InChI 键 |
KWHOJGMFJHLVNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)C2OCCO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
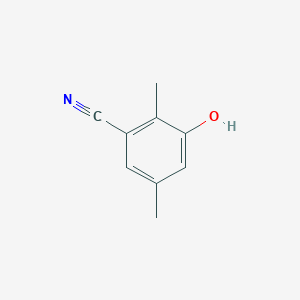
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
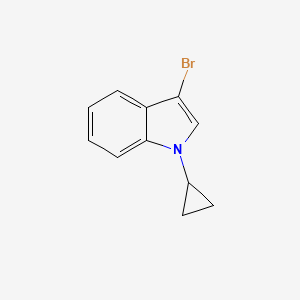

![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
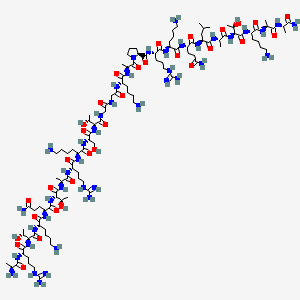
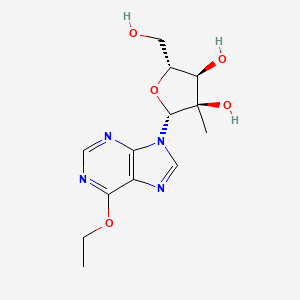
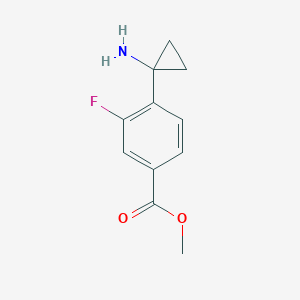
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

